Tris(2-(4-pyridyl)ethyl)phosphine Oxide: A Comprehensive Technical Guide on Synthesis, Properties, and Coordination Chemistry
Tris(2-(4-pyridyl)ethyl)phosphine Oxide: A Comprehensive Technical Guide on Synthesis, Properties, and Coordination Chemistry
Executive Summary
Tris(2-(4-pyridyl)ethyl)phosphine oxide (T4PEPO) is an advanced, multi-topic supramolecular building block and versatile tetradentate ligand. Characterized by a highly polarized P=O core and three conformationally flexible 2-(4-pyridyl)ethyl arms, T4PEPO bridges the gap between hard and intermediate Lewis base coordination. This technical whitepaper provides an in-depth analysis of its structural properties, mechanistic synthesis, and applications in coordination polymers and metal-organic frameworks (MOFs), offering highly rigorous, self-validating protocols for researchers and drug development professionals.
Chemical Identity and Structural Properties
The molecular architecture of T4PEPO (Molecular Formula: C21H24N3OP, MW: 365.41 g/mol ) dictates its unique behavior in supramolecular assemblies.
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The P=O Core (Hard Lewis Base): The phosphoryl oxygen is highly polarized, making it a potent hydrogen-bond acceptor. It readily forms strong hydrogen-bonded networks with protic organic molecules, such as cyanoacetylenic alcohols, facilitating specific nucleophilic additions and stabilizing zwitterionic intermediates[1]. Furthermore, it acts as a primary coordination site for hard metal cations (e.g., Lanthanides, Fe³⁺).
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The Pyridyl Arms (Intermediate Lewis Bases): The three peripheral 4-pyridyl nitrogen atoms provide lone pairs ideal for coordinating softer transition metals (e.g., Zn²⁺, Ag⁺, Cu²⁺). The ethyl linkers grant the molecule significant rotational freedom, allowing it to adopt a C3 symmetric "umbrella" conformation or extend outward to bridge multiple metal centers, a critical feature for establishing porous MOF topologies.
Synthetic Methodology & Mechanistic Causality
The synthesis of T4PEPO is achieved via a two-step sequence: the hydrophosphination of 4-vinylpyridine followed by controlled oxidation.
Causality in Experimental Choices:
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Hydrophosphination: The reaction utilizes the anti-Markovnikov addition of phosphine gas (PH₃) to 4-vinylpyridine. This specific regioselectivity is crucial; it ensures the formation of linear ethyl linkers rather than branched methyl linkers, preventing severe steric crowding at the phosphorus center and maintaining the flexibility required for multi-metal coordination[2].
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Oxidation via H₂O₂: 30% aqueous hydrogen peroxide (H₂O₂) is selected over metal-based oxidants (such as KMnO₄ or CrO₃). H₂O₂ executes a clean O-atom transfer, yielding only water as a byproduct. This prevents trace transition-metal contamination of the highly coordinating pyridyl nitrogens, which would otherwise poison the ligand prior to its intended use in MOF assembly.
Synthetic workflow for T4PEPO via hydrophosphination and controlled oxidation.
Coordination and Supramolecular Chemistry
The divergent binding sites of T4PEPO allow it to participate in orthogonal self-assembly pathways. In drug development, such multi-topic ligands are increasingly utilized to construct biocompatible nanoscale MOFs for targeted drug delivery, where the porous network encapsulates active pharmaceutical ingredients (APIs).
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Coordination Polymers: By reacting T4PEPO with divalent transition metals (e.g., Zn²⁺), the pyridyl nitrogens drive the formation of 1D, 2D, or 3D coordination networks. The P=O group can either remain uncoordinated (serving as an internal hydrogen-bond acceptor for guest molecules) or bind to a secondary metal to create heterometallic frameworks.
Divergent coordination and supramolecular assembly pathways of the T4PEPO ligand.
Quantitative Data
Table 1: Physicochemical and Coordination Parameters of T4PEPO
| Property / Parameter | Value / Characteristic | Functional Significance |
| Molecular Formula | C₂₁H₂₄N₃OP | Enables highly connected, multi-topic coordination. |
| Molecular Weight | 365.41 g/mol | Optimal mass-to-binding-site ratio for ligand efficiency. |
| P=O Bond Length | ~1.48 Å | Indicates a strong dipole moment; excellent H-bond acceptor. |
| Pyridyl pKa (Conjugate Acid) | ~5.2 | Allows for pH-responsive coordination and protonation states. |
| Primary Coordination Modes | Bridging, Chelating, H-bonding | Dictates the ultimate topology and porosity of resulting MOFs. |
Experimental Protocols
Protocol 1: Synthesis of Tris(2-(4-pyridyl)ethyl)phosphine oxide
This protocol is designed as a self-validating system utilizing ³¹P NMR to ensure absolute conversion prior to downstream application.
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Hydrophosphination: In a Schlenk flask under a rigorous N₂ atmosphere, react 4-vinylpyridine (3.1 eq) with phosphine gas (PH₃, 1.0 eq) in the presence of a radical initiator (e.g., AIBN) at 80°C for 12 hours.
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Intermediate Isolation: Remove unreacted 4-vinylpyridine under high vacuum to yield crude tris(2-(4-pyridyl)ethyl)phosphine.
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Controlled Oxidation: Dissolve the intermediate in absolute ethanol (0.5 M). Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 30% aqueous H₂O₂ (1.2 eq) over 30 minutes to prevent thermal runaway. Allow the mixture to warm to room temperature and stir for 4 hours.
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Self-Validation (³¹P NMR Tracking): Extract a 0.1 mL aliquot and analyze via ³¹P NMR. The protocol is only validated to proceed to workup when the starting phosphine peak (typically around -30 ppm) has completely vanished, replaced entirely by the phosphine oxide resonance (approx. +30 to +40 ppm).
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Workup: Quench any unreacted peroxide with a saturated sodium sulfite solution. Evaporate the ethanol, extract the aqueous layer with dichloromethane (3 x 20 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under vacuum to yield T4PEPO as a crystalline solid.
Protocol 2: Assembly of a [Zn(T4PEPO)X₂]n Coordination Polymer
This protocol utilizes slow diffusion to prioritize thermodynamic crystalline assembly over kinetic amorphous precipitation.
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Ligand Preparation: Dissolve T4PEPO (1.0 mmol) in a 1:1 volumetric mixture of methanol and chloroform (10 mL total) in a narrow glass tube.
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Metal Addition: Carefully layer a buffer of pure methanol (2 mL) over the ligand solution. Then, slowly layer a methanolic solution of Zn(NO₃)₂·6H₂O (1.5 mmol in 5 mL) on top of the buffer layer.
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Thermodynamic Crystallization: Seal the tube and allow the mixture to stand undisturbed at 20°C for 72 hours. The slow diffusion of the metal into the ligand layer ensures defect-free coordination and the growth of X-ray quality single crystals.
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Harvesting: Decant the mother liquor, filter the resulting crystals, wash with cold methanol, and dry under vacuum at 60°C.
References
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Title: Reaction of 3-(1-hydroxycyclohexyl)-2-propynenitrile with tris-2(4-pyridyl)ethyl phosphine oxide Source: Synthesis (Thieme) URL: [Link]
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Title: Synthesis, characterisation and reactivity of group 2 complexes with a thiopyridyl scorpionate ligand Source: Dalton Transactions (RSC Publishing) URL: [Link]
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Title: Light-Driven, Zirconium-Catalyzed Hydrophosphination with Primary Phosphines Source: Journal of the American Chemical Society URL: [Link]
Sources
- 1. Тандемные реакции цианацетиленовых спиртов с азотсодержащими нуклеофилами: дизайн новых полифункциональных гетероциклических систем - скачать бесплатно автореферат на тему Органическая химия. Заказать доставку диссертации по химии, 02.00.03 ВАК РФ [fizmathim.com]
- 2. Synthesis, characterisation and reactivity of group 2 complexes with a thiopyridyl scorpionate ligand - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02012B [pubs.rsc.org]
